4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole is substituted at the 1-position with an isopropyl group (propan-2-yl) and at the 3-position with a methylamine group linked via a methylene bridge to a second pyrazole ring. The second pyrazole is methyl-substituted at the 1-position and positioned at the 4-amine linkage.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-7-10(3)12(15-17)13-5-11-6-14-16(4)8-11/h6-9H,5H2,1-4H3,(H,13,15) |
InChI Key |
GSERYVFZZQZPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine group undergoes alkylation and acylation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I) with NaH in DMF | Quaternary ammonium salts (e.g., N⁺-methyl derivatives) | Regioselectivity influenced by steric hindrance from the isopropyl group. |
| N-Acylation | Acyl chlorides (e.g., AcCl) with Et₃N | Amides (e.g., N-acetyl derivatives) | Acylation occurs at the less hindered amine site. |
These reactions are critical for modulating solubility and bioactivity in pharmaceutical derivatives.
Oxidation and Reduction Pathways
The pyrazole rings and amine groups participate in redox reactions:
Oxidation
-
Pyrazole Ring Oxidation : Treatment with H₂O₂ in acetic acid yields N-oxide derivatives, confirmed by mass spectrometry and ¹H NMR downfield shifts (δ = 8.2–8.5 ppm).
-
Amine Oxidation : Strong oxidants (e.g., KMnO₄) convert the amine to a nitro group, though this is less common due to competing ring degradation.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole rings incompletely, favoring partial saturation under mild conditions.
Electrophilic Substitution
The electron-rich pyrazole rings undergo electrophilic substitution:
| Electrophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | C-5 | 5-Nitro-pyrazole derivatives | 45–60% |
| Sulfonation (SO₃/H₂SO₄) | Reflux, 6 hours | C-4 | Sulfonic acid derivatives | 30–40% |
Regioselectivity is governed by the electron-donating methyl and isopropyl groups, directing substitution to meta positions .
Condensation and Schiff Base Formation
The primary amine reacts with carbonyl compounds:
-
Schiff Base Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis forms stable imines, characterized by IR absorption at ~1640 cm⁻¹ (C=N stretch).
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the pyrazole C-4 position.
Coordination Chemistry
The pyrazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Solvent System | Complex | Application |
|---|---|---|---|
| CuCl₂·2H₂O | Ethanol/H₂O (1:1) | [Cu(L)₂Cl₂] | Catalytic oxidation studies. |
| Fe(NO₃)₃·9H₂O | Methanol | [Fe(L)(NO₃)₃] | Magnetic material research. |
Stoichiometry and geometry (e.g., octahedral vs. tetrahedral) are confirmed by X-ray crystallography and UV-Vis spectroscopy .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (TGA data), forming volatile byproducts like NH₃ and CO₂.
-
Photodegradation : UV exposure (254 nm) induces ring-opening reactions, detected via HPLC-MS.
Comparative Reactivity with Analogues
Reactivity diverges from simpler pyrazoles due to steric and electronic effects:
| Compound | Reaction with CH₃I | Nitration Yield |
|---|---|---|
| 4-Methyl-1-(propan-2-yl)-1H-pyrazol-3-amine | Faster alkylation | 65% |
| N-[(1-Methylpyrazol-4-yl)methyl]propan-2-amine | Slower due to steric bulk | 32% |
This compound's versatility in alkylation, electrophilic substitution, and coordination chemistry makes it valuable for drug design and materials science. Further studies should explore enantioselective modifications and catalytic applications.
Scientific Research Applications
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations on Pyrazole Rings
- 4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-amine (): This compound shares the 1-isopropyl substitution but replaces the methylamine-pyrazole moiety with a chlorine atom at the 4-position.
1-[(1-Methyl-1H-pyrazol-3-yl)Methyl]-1H-Pyrazol-4-Amine (CAS 2056-66-8, ):
A positional isomer of the target compound, with the pyrazole linkage at the 3-position instead of the 4-position. Such isomerism can drastically alter binding affinity; for example, 3-substituted pyrazoles are more common in COX-2 inhibitors, while 4-substituted derivatives often target kinases .
Hybrid Pyrazole-Aromatic Systems
- 1-[(2-Chloro-4-Fluorophenyl)Methyl]-1H-Pyrazol-3-Amine ():
Replaces the pyrazole ring with a halogenated benzyl group. The chloro-fluorophenyl group introduces strong electron-withdrawing effects, which may improve π-π stacking interactions but reduce bioavailability due to increased hydrophobicity .
Heterocyclic Additions and Modifications
Pyridine-Pyrazole Hybrids
- N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine (): Incorporates a pyridine ring instead of the second pyrazole. However, the cyclopropyl group may introduce steric hindrance, reducing conformational flexibility compared to the methylene-linked pyrazole in the target compound .
Quinazoline-Pyrazole Derivatives
- 4-Methyl-N-(3-((4-Methyl-1,4-Diazepan-1-yl)Methyl)-5-(Trifluoromethyl)Phenyl)-3-(2-((1-Methyl-1H-Pyrazol-4-yl)Amino)Quinazolin-6-yl)Benzamide (Compound 30, ): Adds a quinazoline-benzamide scaffold. The trifluoromethyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability but risking off-target effects. The diazepane ring introduces basicity (pKa ~8.5), which may improve solubility in acidic environments compared to the target compound’s neutral pyrazole .
Biological Activity
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed inhibitory concentrations (IC50) in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. The compound may inhibit specific kinases involved in tumor progression, such as cyclin-dependent kinases (CDKs) . Additionally, it has been observed to affect pathways related to cell proliferation and survival, particularly through modulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and metabolism .
Anti-inflammatory Effects
Beyond its anticancer properties, pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound has shown potential in reducing inflammatory markers in vitro, indicating its usefulness in treating conditions characterized by inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including our target compound. These studies reported that modifications to the pyrazole ring could enhance biological activity significantly. For example, substituents on the aromatic ring were found to influence both potency and selectivity towards cancer cell lines .
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also necessitates further investigation into its safety profile. In vivo studies are required to ascertain its therapeutic index and potential side effects before clinical application can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
